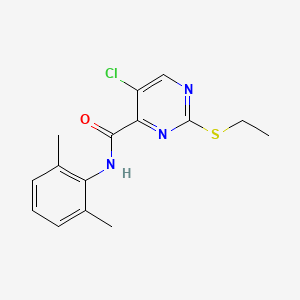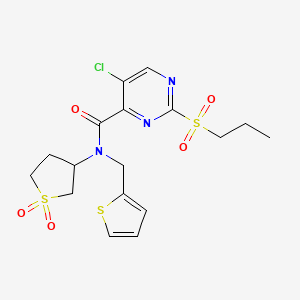![molecular formula C25H24N2O4S B11414191 N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11414191.png)
N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including furan, benzofuran, and benzothiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE likely involves multiple steps, including the formation of each of the heterocyclic rings and their subsequent coupling. Typical synthetic routes might include:
Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-diketones or by the Paal-Knorr synthesis.
Formation of the Benzofuran Ring: This can be synthesized via the cyclization of ortho-hydroxyaryl ketones.
Formation of the Benzothiophene Ring: This can be synthesized through the cyclization of ortho-mercaptoaryl ketones.
Coupling Reactions: The different rings can be coupled using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan and benzofuran rings can undergo oxidation to form corresponding lactones.
Reduction: The compound can be reduced at various points, such as the reduction of the furan ring to dihydrofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzofuran and benzothiophene structures are often used as ligands in catalysis.
Material Science: These compounds can be used in the development of organic semiconductors.
Biology
Antimicrobial Agents: Benzofuran derivatives have been studied for their antimicrobial properties.
Anticancer Agents: Compounds with similar structures have shown potential in inhibiting cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Such compounds can be used in the synthesis of dyes and pigments due to their aromatic structures.
Wirkmechanismus
The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with such structures can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin.
Benzothiophene Derivatives: Compounds like raloxifene.
Furan Derivatives: Compounds like furosemide.
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which can confer a wide range of biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C25H24N2O4S |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H24N2O4S/c1-15-8-9-20-19(11-15)16(14-31-20)12-22(28)27-25-23(18-6-2-3-7-21(18)32-25)24(29)26-13-17-5-4-10-30-17/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
OUNHBMZMKFSNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11414116.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11414126.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11414131.png)

![4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11414136.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11414139.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11414146.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11414155.png)
![1-(2-ethoxyethyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11414161.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11414190.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11414193.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11414196.png)
![1-ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11414199.png)
